6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-3-27-13-6-4-12(5-7-13)19-23-18(30-24-19)10-31-21-22-15-9-17-16(28-11-29-17)8-14(15)20(26)25(21)2/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZXJUDJPRFSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile to form the desired product.
Construction of the Dioxoloquinazolinone Core: This step involves the cyclization of a suitable precursor, such as an anthranilic acid derivative, with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, leading to the formation of reduced derivatives.
Substitution: The ethoxyphenyl group can undergo various substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives of the oxadiazole and quinazolinone rings, and various substituted ethoxyphenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 10 to 50 µg/mL.
Antitumor Activity
The compound's structure suggests potential antitumor properties due to the presence of quinazoline and oxadiazole rings. These types of compounds have been documented for their ability to inhibit tumor cell proliferation. Studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been explored extensively. The oxadiazole moiety is known for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines. Research has indicated that these compounds can effectively reduce markers of inflammation in various animal models .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that a compound structurally related to This compound showed remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Antitumor Mechanism
Another investigation focused on the antitumor effects of quinazoline derivatives revealed that these compounds could inhibit the growth of specific cancer cell lines by inducing cell cycle arrest and apoptosis. The study suggested that modifications in the side chains significantly affect the biological activity and selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone Cores
- Compound 6e (from ): 3-(4-Acetyl-5-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Key Differences: Replaces the quinazolinone core with a coumarin (chromen-2-one) system. The oxadiazole is part of a dihydro-1,3,4-oxadiazole ring, differing in oxidation state and substitution pattern. Activity: Exhibited potent anticonvulsant activity at 30 mg/kg in MES tests, comparable to phenytoin but with lower neurotoxicity .
Compound 8 (from ): 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one
Analogues with 1,2,4-Oxadiazole Moieties
- Title Compound (): 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Key Differences: Uses a quinoline core instead of quinazolinone and lacks the [1,3]dioxolo group. The methoxy linker replaces the sulfanyl group. Relevance: Highlighted for crystallographic stability, suggesting that sulfanyl linkages (as in the target compound) may offer superior conformational flexibility .
Pharmacological and Physicochemical Comparisons
Table 1: Key Parameters of Target Compound vs. Analogues
Key Findings:
Biological Activity
The compound 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.51 g/mol. The structure features a quinazolinone core substituted with an oxadiazole moiety and a sulfanyl group, which are pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that derivatives with similar structures can inhibit alkaline phosphatase enzymes, suggesting potential applications in anti-cancer therapies .
- Receptor Modulation : The presence of the oxadiazole moiety may allow the compound to modulate receptor activities, which could influence signaling pathways related to cell proliferation and apoptosis.
- DNA Interaction : Compounds in this class have shown the ability to interfere with DNA replication and transcription processes, contributing to their anti-cancer properties.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | |
| Compound B | A549 (Lung Cancer) | 15.0 | |
| Compound C | HeLa (Cervical Cancer) | 12.3 |
These findings suggest that the compound may possess selective toxicity towards cancerous cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results highlight the potential of this compound as an antimicrobial agent.
Case Studies
Q & A
Q. Q1: What are the recommended synthetic routes for preparing 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one?
Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For the 1,2,4-oxadiazole moiety, a common approach is the cyclization of amidoximes with carboxylic acid derivatives under reflux conditions. The sulfanyl linker can be introduced via nucleophilic substitution using thiol-containing intermediates. For example, reacting a pre-synthesized 1,2,4-oxadiazole-methyl bromide intermediate with a thiol-functionalized quinazolinone under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Characterization should include IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. Q2: What analytical techniques are critical for characterizing the compound’s structural and functional groups?
Methodological Answer :
- IR spectroscopy : Identify key functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹, C-O-C in dioxolane at ~1250 cm⁻¹).
- NMR : ¹H NMR resolves methyl groups (δ 1.2–1.5 ppm for 7-methyl) and aromatic protons (δ 6.8–8.0 ppm for 4-ethoxyphenyl). ¹³C NMR confirms quaternary carbons in the oxadiazole and quinazolinone rings.
- X-ray crystallography : Resolves crystal packing and absolute configuration, critical for structure-activity relationship (SAR) studies. Example protocols are detailed in crystallography reports for analogous oxadiazole derivatives .
Advanced Research Questions
Q. Q3: How should experimental designs be structured to evaluate the compound’s biological activity while minimizing variability?
Methodological Answer : Adopt a randomized block design with split-split plots to account for multiple variables (e.g., dose, exposure time, biological replicates). For example:
- Main plots : Compound concentration gradients.
- Subplots : Cell lines or enzyme systems (e.g., CYP450 isoforms).
- Sub-subplots : Time-dependent effects (acute vs. chronic exposure).
Use ≥4 replicates per condition and apply ANOVA with post-hoc Tukey tests to address inter-experimental variability. Include positive/negative controls (e.g., known inhibitors) for benchmarking .
Q. Q4: How can researchers resolve contradictions in antioxidant activity data across different assay systems (e.g., DPPH vs. FRAP)?
Methodological Answer :
- Assay-specific standardization : Calibrate assays using Trolox or ascorbic acid as reference antioxidants.
- Mechanistic validation : Use HPLC-coupled radical scavenging assays to isolate active metabolites. For example, discrepancies may arise if the compound acts via indirect pathways (e.g., upregulating endogenous antioxidants) rather than direct radical quenching.
- Multi-method triangulation : Combine chemical (DPPH/FRAP), cellular (ROS detection in HUVECs), and in vivo (zebrafish models) assays to confirm bioactivity .
Q. Q5: What computational strategies are optimal for predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., PDB IDs for EGFR or 5-HT receptors). Prioritize flexible docking to account for side-chain mobility.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD, hydrogen bonding, and binding free energy (MM/PBSA).
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. Q6: How to design long-term studies assessing environmental fate and ecotoxicological impacts?
Methodological Answer : Follow the INCHEMBIOL framework for environmental risk assessment:
Physicochemical profiling : Determine logP, water solubility, and photolytic stability.
Biotic/abiotic degradation : Use OECD 301/302 guidelines for aerobic/anaerobic biodegradation.
Trophic transfer studies : Expose model organisms (Daphnia magna, Danio rerio) at sublethal doses over multiple generations. Measure bioaccumulation factors (BCF) and transcriptomic changes (RNA-seq) .
Q. Q7: What theoretical frameworks guide hypothesis generation for this compound’s mechanism of action?
Methodological Answer :
- Structure-Activity Relationship (SAR) : Link the 4-ethoxyphenyl group’s electron-donating effects to enhanced π-π stacking in enzyme active sites.
- Free-Wilson vs. Hansch analysis : Quantify contributions of substituents (e.g., sulfanyl linker, dioxolane ring) to biological potency using multivariate regression.
- Network pharmacology : Map putative targets via PharmMapper or SwissTargetPrediction, followed by pathway enrichment (KEGG/GO) to identify synergistic or off-target effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
